molecular formula C5H5N5S B12338957 2-amino-3,7-dihydropurine-6-thione

2-amino-3,7-dihydropurine-6-thione

Cat. No.: B12338957
M. Wt: 171.17 g/mol
InChI Key: WYWHKKSPHMUBEB-LRHOFRIRSA-N
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Description

2-amino-3,7-dihydropurine-6-thione is a heterocyclic compound that belongs to the purine family. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound is known for its role in inhibiting the expression of certain proteins, making it a valuable subject of study in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,7-dihydropurine-6-thione typically involves the reaction of purine-6-thione with ammonia or other amines under specific conditions. One common method includes the reaction of 2,8-dichloro-6-hydroxypurine with ammonia to form 2-amino-8-chloro-6-hydroxypurine, which is then reduced to this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the compound meets the required standards for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-3,7-dihydropurine-6-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the thione group to other functional groups.

    Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various substituted purines and thio derivatives, which have applications in medicinal chemistry and material science .

Scientific Research Applications

2-amino-3,7-dihydropurine-6-thione has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in inhibiting protein expression and its potential as an anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating leukemia and autoimmune disorders.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-amino-3,7-dihydropurine-6-thione involves its incorporation into DNA and RNA, where it inhibits the synthesis and processing of these nucleic acids. This inhibition occurs through the formation of 6-thioguanilyic acid, which competes with natural nucleotides and disrupts normal cellular functions . The compound targets enzymes like hypoxanthine-guanine phosphoribosyltransferase, leading to its antineoplastic and immunosuppressive effects .

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: Another purine analogue with similar antineoplastic properties.

    Thioguanine: Shares a similar mechanism of action and is used in similar therapeutic applications.

    Azathioprine: A prodrug that is metabolized into 6-mercaptopurine and used as an immunosuppressant.

Uniqueness

Its ability to be incorporated into DNA and RNA and disrupt their synthesis makes it a valuable compound for research and development in various scientific disciplines .

Biological Activity

2-Amino-3,7-dihydropurine-6-thione, commonly known as 6-thioguanine, is a purine analog with significant biological activity, particularly in the realm of cancer treatment and immunosuppression. This compound exhibits properties that make it a valuable agent in chemotherapy and has been studied extensively for its mechanisms of action, pharmacokinetics, and therapeutic applications.

6-thioguanine operates primarily through its conversion to active metabolites that interfere with nucleic acid synthesis. The compound is converted to 6-thioguanilyic acid (TGMP) via the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). TGMP is then further metabolized into thioguanine nucleotides (6-TGN), which are incorporated into DNA and RNA, leading to cytotoxic effects on rapidly dividing cells such as cancer cells.

Key Mechanisms:

  • Inhibition of Purine Synthesis: 6-TGN acts as a feedback inhibitor of de novo purine synthesis pathways.
  • DNA Incorporation: The incorporation of thioguanine nucleotides into DNA disrupts normal replication and transcription processes.
  • Cell Cycle Arrest: It induces cell death primarily in the S-phase of the cell cycle by causing DNA damage and increasing reactive oxygen species (ROS) levels in cells .

Pharmacokinetics

The pharmacokinetic profile of 6-thioguanine indicates that it is administered orally with a bioavailability ranging from 14% to 46%. The peak plasma concentration is typically reached within 80 minutes after administration. The compound's metabolism involves conversion to various active forms that exert its therapeutic effects.

Biological Effects

The biological activity of 6-thioguanine extends beyond its anticancer properties. It has demonstrated immunosuppressive effects, making it useful in treating autoimmune diseases. Additionally, it has shown efficacy against certain parasitic infections, such as Toxoplasma gondii.

Table 1: Summary of Biological Activities

Activity TypeDescription
Anticancer Induces cytotoxicity in various cancer cell lines.
Immunosuppressive Used in transplant patients to prevent rejection.
Anti-parasitic Effective against Toxoplasma gondii infections.

Case Studies

  • Acute Lymphoblastic Leukemia (ALL): In clinical studies, patients treated with 6-thioguanine exhibited significant improvements in survival rates due to its ability to induce mitochondrial dysfunction and ROS generation in ALL cells .
  • Transplant Medicine: A study highlighted the use of 6-thioguanine in combination therapies to reduce graft-versus-host disease (GVHD) post-organ transplantation, showcasing its immunosuppressive capabilities .
  • Electrochemical Sensing: Recent advancements have led to the development of an electrochemical sensor for detecting purine antimetabolites like 6-thioguanine, which can facilitate monitoring drug levels in patients undergoing treatment .

Research Findings

Recent research has focused on optimizing the therapeutic use of 6-thioguanine while minimizing side effects. Studies have explored:

  • Combination Therapies: Combining 6-thioguanine with other chemotherapeutic agents to enhance efficacy while reducing toxicity.
  • Genetic Sensitivity: Investigating genetic markers that predict patient response to thiopurines, allowing for personalized medicine approaches.

Properties

Molecular Formula

C5H5N5S

Molecular Weight

171.17 g/mol

IUPAC Name

2-amino-3,7-dihydropurine-6-thione

InChI

InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,3+1,7+1,8+1

InChI Key

WYWHKKSPHMUBEB-LRHOFRIRSA-N

Isomeric SMILES

[13CH]1=[15N][13C]2=C([15NH]1)C(=S)N=C(N2)N

Canonical SMILES

C1=NC2=C(N1)C(=S)N=C(N2)N

Origin of Product

United States

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